molecular formula C14H21IN2S B14320541 1-Methyl-2-(2-(methylthio)-2-piperidinovinyl)pyridinium iodide CAS No. 104664-43-9

1-Methyl-2-(2-(methylthio)-2-piperidinovinyl)pyridinium iodide

Cat. No.: B14320541
CAS No.: 104664-43-9
M. Wt: 376.30 g/mol
InChI Key: DBYZUMNRUPTOMA-UHFFFAOYSA-M
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Description

1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C18H23N2SI It is known for its unique structure, which includes a pyridinium core substituted with a methyl group and a piperidinyl ethenyl side chain containing a methylsulfanyl group

Preparation Methods

The synthesis of 1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridinium core and the piperidinyl ethenyl side chain.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, with the addition of reagents like methyl iodide and piperidine.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium core to a pyridine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.

Scientific Research Applications

1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium iodide can be compared with similar compounds such as:

    1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)quinolin-1-ium iodide: This compound has a quinoline core instead of a pyridinium core, which may result in different chemical and biological properties.

    1-Methyl-2-(2-methylsulfanyl-2-piperidin-1-ylethenyl)pyridin-1-ium chloride: The chloride derivative may exhibit different reactivity and solubility compared to the iodide form.

Properties

CAS No.

104664-43-9

Molecular Formula

C14H21IN2S

Molecular Weight

376.30 g/mol

IUPAC Name

1-methyl-2-[(Z)-2-methylsulfanyl-2-piperidin-1-ylethenyl]pyridin-1-ium;iodide

InChI

InChI=1S/C14H21N2S.HI/c1-15-9-7-4-8-13(15)12-14(17-2)16-10-5-3-6-11-16;/h4,7-9,12H,3,5-6,10-11H2,1-2H3;1H/q+1;/p-1

InChI Key

DBYZUMNRUPTOMA-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C(/N2CCCCC2)\SC.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=C(N2CCCCC2)SC.[I-]

Origin of Product

United States

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